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molecular formula C14H16F3N7 B612096 GNE-0877 CAS No. 1374828-69-9

GNE-0877

Cat. No. B612096
M. Wt: 339.32 g/mol
InChI Key: ZPPUMAMZIMPJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815882B2

Procedure details

A stirred solution of 2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanamide (250 mg, 0.7 mmol) in POCl3 (5 mL) was stirred at 90° C. for 1 hour. POCl3 was removed by evaporation, the mixture was added into ice/H2O (10 ml) and the pH of the solution was adjusted to 8 with sat.Na2CO3, the aqueous phase was extracted with ethyl acetate (5 mL×3). The combined organic phase was washed with sat. sodium chloride (10 mL), dried over anhydrous sodium sulfate, filtered and concentrated to dry to give a residue which was purified by recrystallization to give 2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanenitrile (100 mg, 42%) as a white solid. 1H-NMR (300 MHz, DMSO-d6) δ ppm 9.18 (s, 1H), 8.29 (s, 1H), 8.14 (s, 1H), 7.10 (s, 1H), 2.91 (d, 3H), 2.22 (s, 3H), 1.94 (s, 2H). LCMS (m/z) ES+340 (m+1). Purity, 99.3% (HPLC at 214 nm); Ki=0.0005.
Name
2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanamide
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N:7]1[CH:11]=[C:10]([NH:12][C:13]2[N:18]=[C:17]([NH:19][CH3:20])[C:16]([C:21]([F:24])([F:23])[F:22])=[CH:15][N:14]=2)[C:9]([CH3:25])=[N:8]1)([CH3:6])[C:3]([NH2:5])=O>O=P(Cl)(Cl)Cl>[CH3:6][C:2]([N:7]1[CH:11]=[C:10]([NH:12][C:13]2[N:18]=[C:17]([NH:19][CH3:20])[C:16]([C:21]([F:22])([F:24])[F:23])=[CH:15][N:14]=2)[C:9]([CH3:25])=[N:8]1)([CH3:1])[C:3]#[N:5]

Inputs

Step One
Name
2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanamide
Quantity
250 mg
Type
reactant
Smiles
CC(C(=O)N)(C)N1N=C(C(=C1)NC1=NC=C(C(=N1)NC)C(F)(F)F)C
Name
Quantity
5 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
POCl3 was removed by evaporation
ADDITION
Type
ADDITION
Details
the mixture was added into ice/H2O (10 ml)
EXTRACTION
Type
EXTRACTION
Details
Na2CO3, the aqueous phase was extracted with ethyl acetate (5 mL×3)
WASH
Type
WASH
Details
The combined organic phase was washed with sat. sodium chloride (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to dry
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by recrystallization

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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